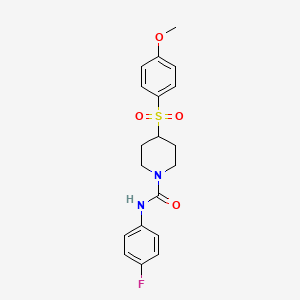

N-(4-fluorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide

Description

N-(4-fluorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a 4-methoxyphenylsulfonyl group and a carboxamide moiety linked to a 4-fluorophenyl ring.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-26-16-6-8-17(9-7-16)27(24,25)18-10-12-22(13-11-18)19(23)21-15-4-2-14(20)3-5-15/h2-9,18H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGNICNBMPBSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity through various studies, including antimicrobial properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHFNOS

- Molecular Weight : 392.4 g/mol

- CAS Number : 1448064-36-5

- Structure : The compound features a piperidine ring substituted with a fluorophenyl group and a methoxyphenylsulfonyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. In vitro evaluations were conducted to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several bacterial strains.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | 0.30 | Bactericidal |

| Escherichia coli | 0.50 | 0.60 | Bactericidal |

The compound showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as a therapeutic agent in treating infections caused by these bacteria .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation. This is particularly important in combating resistant strains of bacteria, where biofilm formation plays a critical role in persistence and resistance to treatment.

Case Studies

A case study involving the application of this compound in a clinical setting highlighted its effectiveness in treating resistant bacterial infections. The patient, who had previously failed multiple antibiotic therapies, showed significant improvement after treatment with this compound, demonstrating its potential as a last-resort therapeutic option .

Pharmacological Profile

In addition to its antimicrobial properties, the compound has been evaluated for its activity on various biological targets:

- Dopamine Transporter (DAT) : The compound exhibits selective binding affinity for DAT, which may suggest potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease or addiction .

- Serotonin Transporter (SERT) : Similar evaluations indicate moderate affinity for SERT, which could implicate its use in mood disorders .

Table 2: Binding Affinity Data

| Receptor/Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine Transporter | 15 |

| Serotonin Transporter | 40 |

Comparison with Similar Compounds

Key Observations :

Yield Comparison :

- Compound 5 (74% yield) and 47 (54% yield) highlight how electron-withdrawing groups (e.g., bromine in 47 ) may reduce reactivity compared to methoxy or sulfonyl substituents .

Physicochemical Properties

Q & A

Q. What synthetic methodologies are reported for preparing this compound, and what are their key reaction conditions?

The compound is synthesized via nucleophilic addition of 4-fluorophenyl isocyanate to a piperidine sulfonyl intermediate. A representative method involves:

- Step 1 : Reacting a piperidinyl-sulfonyl precursor (e.g., 1-(piperidin-4-yl)-benzimidazolone) with 4-fluorophenyl isocyanate in anhydrous toluene under reflux (4–24 hours).

- Step 2 : Purification via trituration with isopropanol yields the product (74% yield) . Alternative routes use sulfonyl chloride intermediates coupled with carbamate formation under similar conditions .

Q. Key Data :

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Toluene | 60–74% | |

| Reaction Time | 4–24 h | — | |

| Purification | Trituration (isopropanol) | — |

Q. Which spectroscopic techniques confirm the compound’s structure and purity?

Critical techniques include:

- 1H/13C/19F NMR : Aromatic protons (δ 7.97–7.33 ppm), piperidine methylenes (δ 2.92–1.80 ppm), and carboxamide carbonyl (δ ~159 ppm) . Fluorine-19 NMR confirms the 4-fluorophenyl group (δ -115 to -120 ppm) .

- HRMS : Molecular ion [M+H]+ with mass accuracy <5 ppm (e.g., calculated 421.0657 vs. observed 421.0664) .

- HPLC : Purity validation (>95%) using C18 columns and UV detection .

Q. What in vitro models are suitable for initial biological activity evaluation?

- Enzyme inhibition assays : Target-specific panels (e.g., carbonic anhydrase, kinases) to determine IC50 values .

- Cell viability assays : MTT/XTT in cancer or microbial lines (e.g., tuberculosis models) .

- Radioligand binding : For receptor affinity studies (e.g., GPCRs) .

Advanced Questions

Q. How can contradictory biological activity data between enzyme and cell-based assays be resolved?

- Orthogonal validation : Use fluorescence-based and radiometric enzyme assays to cross-check activity .

- Purity analysis : Confirm via HPLC and NMR to rule out impurities .

- Cell permeability : Assess using efflux transporter inhibitors (e.g., verapamil) or membrane partitioning studies .

Example Data Conflict : A compound showing nM activity in enzyme assays but µM efficacy in cells may require optimizing logP (e.g., introducing polar groups on the piperidine ring) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride salts enhance aqueous solubility .

- Prodrug design : Esterify the carboxamide group for hydrolytic activation in vivo .

- Formulation : Use co-solvents (PEG 400) or cyclodextrin complexes .

Q. Structural Modifications :

| Modification | Effect | Reference |

|---|---|---|

| Methoxy → Hydroxyl | Increases polarity, reduces logP | |

| Fluorophenyl → Pyridyl | Enhances solubility via H-bonding |

Q. How does X-ray crystallography with SHELXL resolve stereochemical ambiguities?

- Data collection : High-resolution (>1.0 Å) at 100 K minimizes thermal motion artifacts .

- Refinement : SHELXL commands (TWIN, HKLF5) address twinning and disorder in sulfonyl/fluorophenyl groups .

- Validation : Compare bond lengths/angles to COD entry 2230670 (a structural analog) .

Case Study : A related piperidine-carboxamide showed torsional flexibility in the sulfonyl group, resolved by refining anisotropic displacement parameters .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

Q. SAR Table (Example) :

| Analog | Modification | IC50 (Target X) |

|---|---|---|

| Parent | None | 50 nM |

| A | 3-Fluorophenyl | 120 nM |

| B | Piperidine-CH3 | 35 nM |

Q. What analytical methods distinguish this compound from its regioisomers?

- 2D NMR : NOESY/HMBC correlations map spatial proximity of fluorophenyl and methoxyphenyl groups .

- Chiral HPLC : Resolves enantiomers if asymmetric centers are present .

- MS/MS fragmentation : Unique fragmentation patterns differentiate isomers (e.g., m/z 421 → 383 for parent vs. m/z 421 → 365 for isomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.